molecular formula C26H23FN2O3 B300781 4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B300781
M. Wt: 430.5 g/mol
InChI Key: QWZOUKCKNGFMIY-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with potential applications in scientific research. It is a pyrazolone derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE). It has also been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has also been reported to exhibit low toxicity and high selectivity towards its target enzymes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One possible direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, further studies are needed to elucidate its mechanism of action and to determine its pharmacokinetics and toxicity in vivo.

Synthesis Methods

The synthesis of 4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been reported in the literature using different methods. One of the most common methods involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-fluorobenzyl bromide, followed by the addition of methyl isonicotinate and phenylhydrazine. The resulting compound is then treated with acetic anhydride to yield the final product.

Scientific Research Applications

4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Product Name

4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Molecular Formula

C26H23FN2O3

Molecular Weight

430.5 g/mol

IUPAC Name

(4Z)-4-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C26H23FN2O3/c1-3-31-25-16-19(12-13-24(25)32-17-20-8-7-9-21(27)14-20)15-23-18(2)28-29(26(23)30)22-10-5-4-6-11-22/h4-16H,3,17H2,1-2H3/b23-15-

InChI Key

QWZOUKCKNGFMIY-HAHDFKILSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C)OCC4=CC(=CC=C4)F

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCC4=CC(=CC=C4)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCC4=CC(=CC=C4)F

Origin of Product

United States

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